2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic organic molecule featuring a dihydropyridazinone core substituted with a phenyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a 5-chloro-2-methoxybenzoyl group.
Properties
IUPAC Name |
2-[[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-31-22-9-7-19(25)15-20(22)24(30)27-13-11-17(12-14-27)16-28-23(29)10-8-21(26-28)18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMPNYVYUDYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule that belongs to the class of heterocyclic compounds. Its structural complexity and the presence of various functional groups suggest potential biological activities that merit detailed investigation. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The structure of the compound can be represented as follows:
Key Features:
- Piperidine Ring : Known for various pharmacological activities.
- Chloro and Methoxy Substituents : These groups may influence the compound's reactivity and biological interactions.
- Dihydropyridazinone Core : A structure often associated with diverse biological activities.
Pharmacological Properties
Research indicates that compounds containing piperidine and pyridazine moieties exhibit a range of biological activities. The following table summarizes some key pharmacological effects reported for similar compounds:
| Activity | Reference |
|---|---|
| Antimicrobial | |
| Anticancer | |
| Anti-inflammatory | |
| Enzyme Inhibition | Acetylcholinesterase, Urease |
| Neuroprotective | Potential effects on neurodegeneration |
The proposed mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes. For instance:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of piperidine derivatives similar to our compound. The results indicated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 1.13 µM to 6.28 µM compared to standard antibiotics .
Study 2: Enzyme Inhibition
Another research focused on enzyme inhibition, revealing that derivatives with similar structures displayed strong inhibitory effects on urease and acetylcholinesterase. The most active compounds had IC50 values significantly lower than those of standard drugs used in treatment .
Study 3: Neuroprotective Effects
Research has also suggested potential neuroprotective effects of compounds with similar scaffolds. These studies indicate that such compounds may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1: Cyclization | Synthesize piperidine from appropriate precursors. |
| Step 2: Acylation | Introduce the benzoyl group using thionyl chloride as an activating agent. |
| Step 3: Coupling | Combine the benzoylated piperidine with pyridazinone using potassium carbonate. |
Therapeutic Potential
The compound exhibits various biological activities, making it a candidate for further pharmacological studies:
- Antitumor Activity : Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and survival.
- Antimicrobial Properties : In vitro assays have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antitumor Studies : A study involving cell-based assays on multiple tumor cell lines (e.g., breast cancer, melanoma) indicated that the compound exhibits significant cytotoxic effects, suggesting its potential use in cancer therapy.
- Antimicrobial Evaluation : Research conducted on synthesized derivatives showed promising results against common pathogens, reinforcing the compound's potential as an antimicrobial agent.
- Molecular Docking Studies : Computational studies have indicated favorable interactions between the compound and target proteins, supporting its development as a lead candidate for drug design.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant cytotoxic effects on various tumor cell lines observed. |
| Antimicrobial Efficacy | Effective against Staphylococcus aureus, Escherichia coli, and fungi. |
| Molecular Interactions | Favorable docking scores with target proteins suggest potential efficacy. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: dihydropyridazinone cores, piperidine derivatives, and chloro-methoxy-substituted aromatic systems. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Core Flexibility vs. Bioactivity: The dihydropyridazinone core in the target compound offers conformational rigidity compared to the imidazo-triazolone system in Compound 18 . Rigid cores often enhance selectivity in drug-target interactions but may reduce metabolic stability. The pyridazine-pyrazole hybrid () lacks the dihydropyridazinone motif but shares aromatic chloro-methoxy substituents, suggesting overlapping synthetic pathways or target preferences .
Substituent Effects :
- The 5-chloro-2-methoxybenzoyl group on the piperidine ring in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which could optimize π-π stacking or hydrogen bonding in binding pockets.
- In contrast, Compound 18’s 4-methoxybenzylidene group may prioritize hydrophobic interactions, as seen in antifungal agents .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling (e.g., amidation of the piperidine ring), similar to methods described for Compound 18, which uses condensation reactions between imidazole precursors and aldehydes . lists 2-chloro-6-methoxynicotinoyl chloride as a commercial intermediate, highlighting the availability of chloro-methoxy building blocks for analogous syntheses .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
